molecular formula C8H13NO B14424583 1-(Isocyanatomethyl)-3-methylcyclopentane CAS No. 82250-97-3

1-(Isocyanatomethyl)-3-methylcyclopentane

Cat. No.: B14424583
CAS No.: 82250-97-3
M. Wt: 139.19 g/mol
InChI Key: WDCCLGNQLRJZTG-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-3-methylcyclopentane: is an organic compound with the molecular formula C10H14N2O2 . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-methylcyclopentane can be synthesized through the reaction of 3-methylcyclopentane with phosgene and a suitable amine. The reaction typically involves the following steps:

    Formation of the intermediate carbamoyl chloride: This is achieved by reacting 3-methylcyclopentane with phosgene.

    Reaction with an amine: The intermediate carbamoyl chloride is then reacted with an amine to form the desired isocyanate compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Polymerization: Can polymerize to form polyurethanes.

    Substitution Reactions: Reacts with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Alcohols: For urethane formation, common alcohols like methanol or ethanol are used.

    Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.

    Temperature and Pressure: Reactions are typically carried out at moderate temperatures (50-100°C) and atmospheric pressure.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1-(Isocyanatomethyl)-3-methylcyclopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Isocyanatomethyl)-3-methylcyclopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products.

Comparison with Similar Compounds

    Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.

    Hexamethylene Diisocyanate (HDI): Used in the production of polyurethane coatings.

    Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.

Uniqueness: 1-(Isocyanatomethyl)-3-methylcyclopentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its cyclopentane ring provides rigidity, making it suitable for applications requiring durable and stable materials.

Properties

CAS No.

82250-97-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(isocyanatomethyl)-3-methylcyclopentane

InChI

InChI=1S/C8H13NO/c1-7-2-3-8(4-7)5-9-6-10/h7-8H,2-5H2,1H3

InChI Key

WDCCLGNQLRJZTG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)CN=C=O

Origin of Product

United States

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